molecular formula C7H9BF3KN2 B7910091 Potassium (3,5-diamino-2-methylphenyl)trifluoroboranuide

Potassium (3,5-diamino-2-methylphenyl)trifluoroboranuide

Cat. No.: B7910091
M. Wt: 228.07 g/mol
InChI Key: DYLVWAMVYLDXNP-UHFFFAOYSA-N
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Description

Potassium (3,5-diamino-2-methylphenyl)trifluoroboranuide is a chemical compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. Potassium organotrifluoroborates have been widely used in synthetic chemistry due to their ability to act as nucleophilic partners in metal-catalyzed cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (3,5-diamino-2-methylphenyl)trifluoroboranuide typically involves the reaction of 3,5-diamino-2-methylphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium (3,5-diamino-2-methylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium (3,5-diamino-2-methylphenyl)trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of potassium (3,5-diamino-2-methylphenyl)trifluoroboranuide involves its ability to act as a nucleophilic partner in various chemical reactions. The trifluoroborate group can participate in metal-catalyzed cross-coupling reactions, where it forms a bond with an electrophilic partner, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (3,5-diamino-2-methylphenyl)trifluoroboranuide is unique due to the presence of amino groups, which can participate in additional hydrogen bonding and other interactions, enhancing its reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

potassium;(3,5-diamino-2-methylphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BF3N2.K/c1-4-6(8(9,10)11)2-5(12)3-7(4)13;/h2-3H,12-13H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLVWAMVYLDXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1C)N)N)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BF3KN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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